molecular formula C11H20Cl2N4O B1443543 Cyclopentanecarboxylic acid [2-(4-amino-pyrazol-1-yl)-ethyl]-amide dihydrochloride CAS No. 1361115-34-5

Cyclopentanecarboxylic acid [2-(4-amino-pyrazol-1-yl)-ethyl]-amide dihydrochloride

Cat. No. B1443543
M. Wt: 295.21 g/mol
InChI Key: QVTCNYBEZWYSAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Cyclopentanecarboxylic acid [2-(4-amino-pyrazol-1-yl)-ethyl]-amide dihydrochloride” is a complex organic compound. It likely contains a cyclopentanecarboxylic acid moiety, an amide group, and a pyrazolyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, cyclopentanecarboxylic acid can be produced by the palladium-catalyzed hydrocarboxylation of cyclopentene . The amide group could potentially be introduced through a reaction with an appropriate amine .

Scientific Research Applications

Antiglaucoma Activity

Cyclopentanecarboxylic acid derivatives, particularly those related to pyrazole carboxylic acids, have been studied for their potential antiglaucoma activity. A study by Kasımoğulları et al. (2010) synthesized pyrazole carboxylic acid derivatives and investigated their effects on carbonic anhydrase isoenzymes, which are relevant in the treatment of glaucoma. These derivatives were found to be potent inhibitors, suggesting potential application in antiglaucoma therapies (Kasımoğulları et al., 2010).

Antimicrobial Activity

Research by Ram et al. (1989) explored the synthesis of 4-Amino-3-pyrazolo-1,2,4-triazoles, which are structurally related to cyclopentanecarboxylic acid derivatives, and evaluated their antimicrobial properties. Although these specific compounds did not show significant activity, this area of research highlights the potential of such derivatives in antimicrobial applications (Ram et al., 1989).

Synthetic Chemistry and Derivative Formation

Yakovenko et al. (2020) conducted research on the synthesis of pyrazolo[4,3-b]pyridine derivatives, demonstrating the versatility of cyclopentanecarboxylic acid derivatives in forming complex heterocyclic compounds. Such compounds have potential applications in various fields of chemistry and pharmacology (Yakovenko et al., 2020).

Agricultural Chemistry

Beck et al. (1988) described the conversion of 5-amino-1-aryl-1H-pyrazole-4-carboxylic acid, ethyl esters, closely related to cyclopentanecarboxylic acid derivatives, into cyano esters. These cyano esters serve as precursors to chemical hybridizing agents in wheat and barley, indicating an application in agricultural chemistry (Beck et al., 1988).

Antitumor Agents

Yoshida et al. (2005) synthesized derivatives based on pyrazole carboxylic acid amides, showcasing their potential as antitumor agents. These compounds, particularly those with selective cytotoxicity against tumorigenic cell lines, highlight the therapeutic potential of cyclopentanecarboxylic acid derivatives in oncology (Yoshida et al., 2005).

properties

IUPAC Name

N-[2-(4-aminopyrazol-1-yl)ethyl]cyclopentanecarboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O.2ClH/c12-10-7-14-15(8-10)6-5-13-11(16)9-3-1-2-4-9;;/h7-9H,1-6,12H2,(H,13,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTCNYBEZWYSAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCCN2C=C(C=N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentanecarboxylic acid [2-(4-amino-pyrazol-1-yl)-ethyl]-amide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopentanecarboxylic acid [2-(4-amino-pyrazol-1-yl)-ethyl]-amide dihydrochloride
Reactant of Route 2
Reactant of Route 2
Cyclopentanecarboxylic acid [2-(4-amino-pyrazol-1-yl)-ethyl]-amide dihydrochloride
Reactant of Route 3
Cyclopentanecarboxylic acid [2-(4-amino-pyrazol-1-yl)-ethyl]-amide dihydrochloride
Reactant of Route 4
Reactant of Route 4
Cyclopentanecarboxylic acid [2-(4-amino-pyrazol-1-yl)-ethyl]-amide dihydrochloride
Reactant of Route 5
Reactant of Route 5
Cyclopentanecarboxylic acid [2-(4-amino-pyrazol-1-yl)-ethyl]-amide dihydrochloride
Reactant of Route 6
Cyclopentanecarboxylic acid [2-(4-amino-pyrazol-1-yl)-ethyl]-amide dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.